3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. The compound features a benzo[b]thiophene core, a thiophene ring, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its targets through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound affects the serotonin pathway . Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Pharmacokinetics
The compound’s interaction with its target receptors suggests it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound can influence a variety of physiological functions and potentially alleviate symptoms of certain psychiatric disorders .
Preparation Methods
The synthesis of 3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, including the formation of the benzo[b]thiophene core, the thiophene ring, and the oxadiazole ring. Common synthetic routes include:
Formation of Benzo[b]thiophene Core: This can be achieved through electrophilic cyclization reactions or coupling reactions.
Formation of Thiophene Ring: Thiophene rings are often synthesized via the Paal-Knorr synthesis or Gewald reaction.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Comparison with Similar Compounds
3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
Benzo[b]thiophene Derivatives: These compounds share the benzo[b]thiophene core and exhibit similar chemical and biological properties.
Thiophene Derivatives: Compounds with thiophene rings are known for their electronic properties and applications in materials science.
Oxadiazole Derivatives: These compounds are often studied for their antimicrobial and anticancer activities.
Biological Activity
3-[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, mechanisms of action, and therapeutic applications of this compound, drawing from diverse research sources.
Chemical Structure and Properties
The molecular structure of this compound includes several notable functional groups:
- Benzothiophene moiety : Imparts unique electronic properties.
- Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.
- Oxadiazole ring : Known for its role in biological activity due to its electron-withdrawing characteristics.
Molecular Formula : C₁₅H₁₃N₃O₂S₂
Molecular Weight : 349.4 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Benzothiophene Moiety : Utilizing cyclization reactions involving sodium sulfide and copper(I) iodide.
- Synthesis of the Pyrrolidine Ring : Achieved through the reaction of suitable amines with carbonyl compounds.
- Construction of the Oxadiazole Ring : Often formed via cyclization reactions involving hydrazine derivatives and carboxylic acids.
Biological Evaluations
Recent studies have highlighted the biological activity of this compound across various assays. Key findings include:
Antiviral Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have been tested against viruses such as:
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicated that it could effectively inhibit tumor growth by targeting specific pathways involved in cell signaling.
Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
MCF7 | 12.5 | PD-L1 inhibition | |
HeLa | 15.0 | Apoptosis induction |
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The oxadiazole ring can bind to enzyme active sites, inhibiting their function.
- Membrane Interaction : The benzothiophene moiety may interact with cellular membranes, altering membrane fluidity and function.
- Signal Transduction Modulation : The compound may affect pathways related to cell growth and apoptosis.
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives for their antiviral effects against Hepatitis C virus (HCV). The study found that certain modifications to the oxadiazole structure significantly enhanced antiviral potency.
Key Findings:
- The most effective derivative exhibited an EC50 value significantly lower than that of standard antiviral agents.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-19(16-10-12-4-1-2-5-14(12)26-16)22-8-7-13(11-22)17-20-18(24-21-17)15-6-3-9-25-15/h1-6,9-10,13H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSIKKQYENFDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.